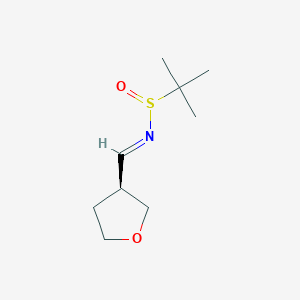
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce chirality in target molecules. This compound features a tetrahydrofuran ring, which is a common motif in many natural products and pharmaceuticals, making it an interesting subject for research and application in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpropane-2-sulfinamide and tetrahydrofuran-3-carbaldehyde.
Condensation Reaction: The key step is the condensation of (S)-2-methylpropane-2-sulfinamide with tetrahydrofuran-3-carbaldehyde under basic conditions. This reaction forms the imine intermediate.
Reduction: The imine intermediate is then reduced to form the final sulfinamide product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfinamide derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the role of chirality in biological systems. Its chiral nature makes it a valuable tool for investigating stereoselective processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable for producing enantiomerically pure substances on an industrial scale.
作用機序
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its ability to induce chirality in target molecules. The sulfinamide group can coordinate with various substrates, facilitating stereoselective reactions. The tetrahydrofuran ring may also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: The enantiomer of the compound , differing in the configuration of the chiral center.
N-(tert-Butyl)-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: A similar compound with a tert-butyl group instead of a methyl group.
Uniqueness
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydrofuran ring. These features make it particularly useful in asymmetric synthesis and other applications where chirality and specific structural motifs are important.
This compound’s ability to induce chirality and its structural features make it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
(NE)-2-methyl-N-[[(3S)-oxolan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m0/s1 |
InChIキー |
ZWZQRMRGSYZMMW-SLEALVQDSA-N |
異性体SMILES |
CC(C)(C)S(=O)/N=C/[C@@H]1CCOC1 |
正規SMILES |
CC(C)(C)S(=O)N=CC1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


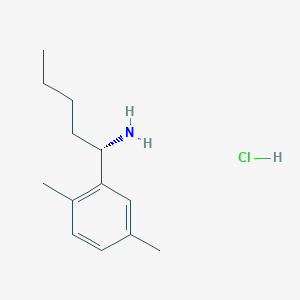
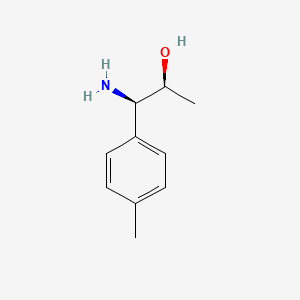
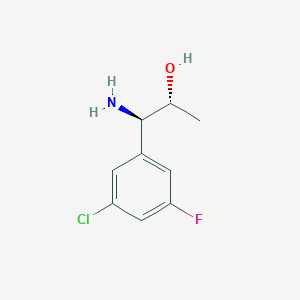

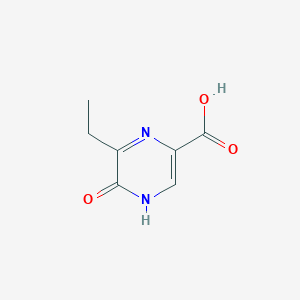
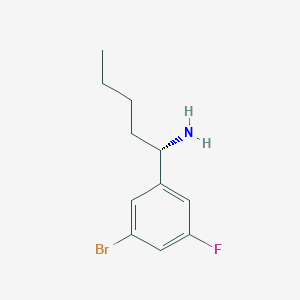
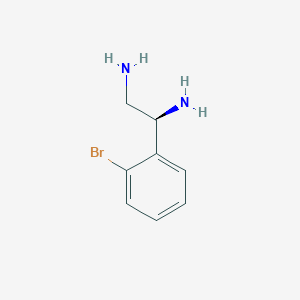
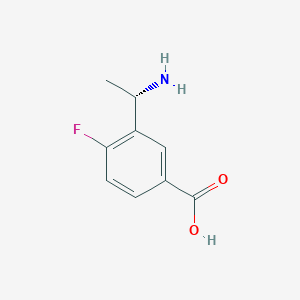
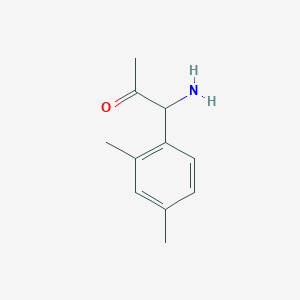
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)
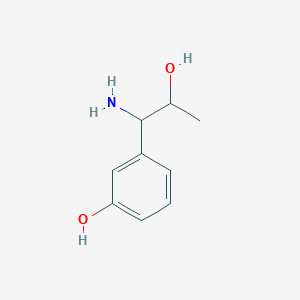
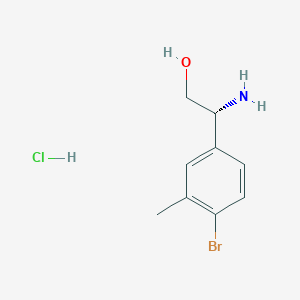

![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
